molecular formula C11H17Br2N B14512989 1-(6-Bromohexyl)pyridin-1-ium bromide CAS No. 62884-14-4

1-(6-Bromohexyl)pyridin-1-ium bromide

Cat. No.: B14512989
CAS No.: 62884-14-4
M. Wt: 323.07 g/mol
InChI Key: YPRRUYMLOKGKGT-UHFFFAOYSA-M
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Description

1-(6-Bromohexyl)pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a 6-bromohexyl chain. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity due to the bromoalkyl group, making it a versatile intermediate in organic synthesis. It is frequently employed in the preparation of ionic liquids (e.g., asymmetric dicationic ionic liquids for oil spill remediation) and as a precursor for functionalized macrocycles or bioactive molecules . Its synthesis typically involves quaternization of pyridine with 1,6-dibromohexane, followed by bromide salt isolation. The compound’s bromine atom at the terminal hexyl position enables further alkylation or nucleophilic substitution reactions, facilitating applications in catalysis, materials science, and pharmaceuticals .

Properties

CAS No.

62884-14-4

Molecular Formula

C11H17Br2N

Molecular Weight

323.07 g/mol

IUPAC Name

1-(6-bromohexyl)pyridin-1-ium;bromide

InChI

InChI=1S/C11H17BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h3,6-7,10-11H,1-2,4-5,8-9H2;1H/q+1;/p-1

InChI Key

YPRRUYMLOKGKGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCBr.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with 1,6-dibromohexane. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Bromohexyl)pyridin-1-ium bromide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to the disruption of cellular processes. It can also act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Reactivity : The 6-bromohexyl chain in the target compound allows for extended molecular interactions compared to shorter alkyl chains (e.g., dodecyl in ), enhancing its utility in ionic liquids .
  • Functional Groups : Carbamoyl or styryl groups (e.g., ) modify electronic properties, affecting biological activity or optical behavior.
  • Synthetic Efficiency : Yields vary based on substituent complexity; cinnamamido derivatives achieve higher yields (>90%) due to straightforward coupling reactions.

Physicochemical Properties

  • Melting Points: 1-(6-Bromohexyl)pyridin-1-ium bromide: Not explicitly reported, but analogs with similar alkyl chains (e.g., 1-dodecyl derivatives) melt at 80–100°C . 3-Carbamoyl derivatives: 136°C (EtOH/H₂O) . BOP-1: ~200°C (decomposition) .
  • Solubility : Bromohexyl derivatives exhibit higher solubility in aprotic solvents (DMF, acetonitrile) compared to aryl-substituted analogs .

Functional Performance

  • Catalytic Activity: N-Alkyl pyridinium salts with dimethylamino substituents (e.g., 1-decyl-4-(dimethylamino)pyridin-1-ium bromide) show superior catalytic efficiency (85% conversion) in methyl aromatic hydrocarbon oxidation compared to unsubstituted analogs .
  • Biological Activity: BOP-1 inhibits acetylcholinesterase (IC₅₀ = 5.90 μM) due to its quinazolinone moiety . 3-Carbamoyl derivatives exhibit antifungal activity via membrane disruption .
  • Environmental Applications : Dicationic ionic liquids derived from this compound (e.g., Ia, Ib, Ic) demonstrate 90–95% efficiency in oil spill dispersion, outperforming traditional surfactants .

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